molecular formula C20H18F3N5O2 B2926560 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878730-18-8

4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2926560
CAS No.: 878730-18-8
M. Wt: 417.392
InChI Key: IEEMEUFZNMDFPM-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on mesoionic compounds such as imidazo[1,2-c]pyrimidine-2,7-diones, which share structural similarities with the mentioned compound, focuses on their synthesis and properties. For instance, Coburn and Taylor (1982) explored the synthesis and properties of mesoionic purinone analogs, highlighting the chemical reactivity and potential applications of these compounds in creating novel chemical entities with unique properties (Coburn & Taylor, 1982).

Pharmacological Potential

Another area of research interest lies in the pharmacological applications of purine derivatives. Studies have shown that arylpiperazinylalkyl purine diones and triones exhibit affinity for serotoninergic and dopaminergic receptors, suggesting their potential use in developing antidepressant and anxiolytic-like agents. For example, Zagórska et al. (2015) synthesized and tested novel series of arylpiperazinylalkyl purine diones for their affinity towards various receptors, indicating the broad therapeutic potential of such compounds (Zagórska et al., 2015).

Antiviral and Antagonistic Activities

Compounds related to the specified chemical have been evaluated for their antiviral activities and adenosine receptor antagonistic properties. For instance, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity, showcasing the potential of imidazole-based compounds in antiviral research (Kim et al., 1978).

DNA Repair Mechanisms

Moreover, research into DNA repair mechanisms has identified enzymes that can remove damaged purine residues, such as those modified by alkylating agents. Chetsanga and Lindahl (1979) discussed an E. coli enzyme capable of repairing 7-methylguanine residues with opened imidazole rings, a study that underscores the importance of understanding the interactions and stability of purine derivatives at the molecular level (Chetsanga & Lindahl, 1979).

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c1-11(2)9-27-17(29)15-16(25(4)19(27)30)24-18-26(15)10-12(3)28(18)14-7-5-13(6-8-14)20(21,22)23/h5-8,10H,1,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEMEUFZNMDFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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